N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Descripción
This compound belongs to a class of quinoline derivatives functionalized with a [1,3]dioxolo ring and substituted acetamide groups. Its core structure includes a 7-(4-methoxybenzoyl) moiety and an 8-oxo group on the quinoline scaffold, with an N-(4-ethoxyphenyl)acetamide side chain. The synthesis of such compounds typically involves multi-step reactions, including iodination and condensation, as outlined in intermediates derived from ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (Scheme 3 in ).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUENABKPOMLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C28H24N2O7
- CAS Number : 866341-88-0
- Molecular Weight : 484.49 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds often exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on Quinoline Derivatives :
A study synthesized several quinoline derivatives and evaluated their anticancer activities. Among them, certain derivatives exhibited cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM. The presence of specific functional groups enhanced their efficacy against these cell lines . -
Benzodioxole Derivatives :
Research on benzodioxole derivatives indicated that compounds containing both benzodioxole and methoxyphenyl moieties demonstrated significant anti-tumor activity. For instance, a derivative showed a 60% inhibition rate against the HepG2 liver cancer cell line at a concentration of 20 µM .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of Cell Proliferation : Compounds similar to this acetamide have been shown to inhibit cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses demonstrating an increase in the sub-G1 population in treated cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells by increasing ROS levels, which can lead to cell death .
Biological Evaluation
The biological evaluation of this compound includes various assays to assess its efficacy:
| Assay Type | Description | Results |
|---|---|---|
| MTT Assay | Measures cell viability after treatment | Significant reduction in viability in treated groups compared to controls |
| Flow Cytometry | Analyzes cell cycle distribution | Increased sub-G1 population indicating apoptosis |
| DPPH Assay | Evaluates antioxidant activity | Moderate antioxidant activity observed |
| Cytokine Release | Measures pro-inflammatory cytokines like IL-6 and TNF-α | Reduced levels in treated cells indicating anti-inflammatory effects |
Comparación Con Compuestos Similares
Substituent Variations and Molecular Properties
The target compound’s structural analogs differ primarily in the substituents on the benzoyl and phenylacetamide groups. Key examples include:
Notes:
- The target compound’s 4-methoxybenzoyl group increases polarity compared to ethyl or chloro substituents, as reflected in its higher TPSA (~90.3 vs. 81.5–84.9).
- Ethyl or chloro substituents (e.g., C647-0187, 866349-95-3) enhance lipophilicity (higher XLogP3), which may improve membrane permeability but reduce aqueous solubility.
Physicochemical and Computational Metrics
| Property | Target Compound | 866349-95-3 | 888413-90-9 |
|---|---|---|---|
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 5 | 4 |
| Complexity Index | ~870 | 870 | 785 |
| Heavy Atom Count | 35 | 35 | 32 |
Key Observations :
- The target compound’s high complexity index (~870) reflects its intricate substitution pattern, which may complicate large-scale synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
